4-{[(2,3-dimethylphenyl)carbamoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,3-Dimethylanilino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-Dimethylanilino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-diketones under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group is introduced through a coupling reaction between the pyrazole core and 2,3-dimethylaniline using a coupling reagent such as carbodiimide.
Carbamoylation: The final step involves the carbamoylation of the anilino group with a suitable carbamoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-Dimethylanilino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-{[(2,3-Dimethylanilino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(2,3-Dimethylanilino)carbonyl]amino}-1-m
Properties
Molecular Formula |
C14H17N5O2 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
4-[(2,3-dimethylphenyl)carbamoylamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17N5O2/c1-8-5-4-6-10(9(8)2)16-14(21)17-11-7-19(3)18-12(11)13(15)20/h4-7H,1-3H3,(H2,15,20)(H2,16,17,21) |
InChI Key |
VPTJUAWSXWFUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CN(N=C2C(=O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.